Cas no 389799-45-5 ((4-Chloropyrimidin-5-yl)methanol)

(4-Chloropyrimidin-5-yl)methanol structure
389799-45-5 structure
Product Name:(4-Chloropyrimidin-5-yl)methanol
CAS No:389799-45-5
MF:C5H5ClN2O
MW:144.55899977684
MDL:MFCD18206731
CID:299090
PubChem ID:22987934
Update Time:2025-07-18

(4-Chloropyrimidin-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-Chloropyrimidin-5-yl)methanol
    • 5-Pyrimidinemethanol, 4-chloro- (9CI)
    • 5-Pyrimidinemethanol,4-chloro-
    • 5-Pyrimidinemethanol, 4-chloro-
    • 4-Chloropyrimidine-5-methanol
    • MFCD18206731
    • 389799-45-5
    • SY270618
    • CS-0183167
    • J-501392
    • DTXSID20629353
    • SB12803
    • 5-Pyrimidinemethanol,4-chloro-(9ci)
    • SCHEMBL5252856
    • AKOS016014562
    • DB-273040
    • STL556186
    • G72832
    • BBL102384
    • MDL: MFCD18206731
    • Inchi: 1S/C5H5ClN2O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2
    • InChI Key: UJIZLQSZQFWIGA-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=CN=1)CO

Computed Properties

  • Exact Mass: 144.00915
  • Monoisotopic Mass: 144.0090405g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 91
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46Ų

Experimental Properties

  • PSA: 46.01
  • LogP: 0.62230

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Additional information on (4-Chloropyrimidin-5-yl)methanol

Introduction to (4-Chloropyrimidin-5-yl)methanol (CAS No. 389799-45-5)

(4-Chloropyrimidin-5-yl)methanol, identified by its Chemical Abstracts Service (CAS) number 389799-45-5, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the pyrimidine derivatives, a class of molecules widely recognized for their diverse biological activities and applications in drug development. The presence of a chloro substituent at the 4-position and a hydroxymethyl group at the 5-position imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry.

The< strong>structure of (4-Chloropyrimidin-5-yl)methanol consists of a pyrimidine core, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. This core is a common scaffold in many biologically active molecules, including antiviral, anticancer, and antimicrobial agents. The chloro group at the 4-position enhances the electrophilicity of the ring, facilitating nucleophilic substitution reactions, while the hydroxymethyl group at the 5-position provides a site for further functionalization. These features make it a versatile building block for constructing more complex pharmacophores.

In recent years, there has been growing interest in< strong>pyrimidine derivatives due to their potential therapeutic applications. One of the most notable areas of research involves their use in developing treatments for viral infections. For instance, compounds derived from pyrimidine have shown promise in inhibiting enzymes essential for viral replication. (4-Chloropyrimidin-5-yl)methanol, with its unique structural features, has been explored as a precursor in synthesizing novel antiviral agents. Its ability to undergo various chemical transformations allows researchers to modify its structure to optimize biological activity and pharmacokinetic properties.

Another significant application of (4-Chloropyrimidin-5-yl)methanol lies in its role as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies with improved efficacy and reduced side effects. The< strong>hydroxymethyl group in (4-Chloropyrimidin-5-yl)methanol provides a handle for further derivatization, enabling the construction of potent kinase inhibitors with high selectivity.

The< strong>pharmaceutical industry has also shown interest in this compound due to its potential use in developing treatments for neurological disorders. Pyrimidine derivatives have been investigated for their ability to modulate neurotransmitter systems, making them candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. (4-Chloropyrimidin-5-yl)methanol has been used as a starting material to synthesize analogs that exhibit neuroprotective properties. These studies highlight the compound's versatility and its potential as a lead compound for drug discovery.

In addition to its pharmaceutical applications, (4-Chloropyrimidin-5-yl)methanol has found utility in agrochemical research. Pyrimidine-based compounds are known for their herbicidal and pesticidal properties. Researchers have leveraged the< strong>reactivity of this compound to develop novel agrochemicals that offer effective pest control while minimizing environmental impact. The ability to functionalize the pyrimidine ring allows for the creation of compounds with improved selectivity and lower toxicity, aligning with the growing demand for sustainable agricultural practices.

The synthesis of (4-Chloropyrimidin-5-yl)methanol typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the chlorination of a pyrimidine derivative followed by hydroxylation at the 5-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications. The development of greener synthetic routes is also an area of focus, with efforts aimed at reducing waste and minimizing hazardous byproducts.

The< strong>bioactivity of (4-Chloropyrimidin-5-yl)methanol and its derivatives has been extensively studied both in vitro and in vivo. Preclinical studies have demonstrated promising results in various disease models, including cancer cell lines and viral infection models. These studies provide evidence for its potential as a therapeutic agent and guide further optimization efforts. The integration of computational methods such as molecular docking and virtual screening has accelerated the discovery process by allowing researchers to predict binding interactions and identify promising lead compounds.

In conclusion, (4-Chloropyrimidin-5-yl)methanol (CAS No. 389799-45-5) is a multifaceted compound with significant applications across multiple domains of chemical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with potential therapeutic applications in medicine, agriculture, and beyond. As research continues to uncover new uses for this compound, it is likely to remain an important tool in the arsenal of scientists working on cutting-edge chemical innovations.

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(CAS:389799-45-5)(4-Chloropyrimidin-5-yl)methanol
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Purity:99%/99%/99%/99%
Quantity:250mg/1g/5g/10g
Price ($):212.0/523.0/1556.0/2660.0
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